molecular formula C20H21N3O2 B2652889 4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 329934-34-1

4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

Cat. No. B2652889
M. Wt: 335.407
InChI Key: CYVGLYCDMQQRQJ-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one, also known as EMD-654669, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the pyrazolone class of compounds and has been found to exhibit significant biological activity.

Scientific Research Applications

Synthesis and Chemical Characterization

The compound 4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one has been involved in various synthetic and chemical characterization studies. For instance, its analogs have been synthesized to explore their potential as novel analogues of guanine, lacking antiviral activity unlike other guanine analogues (Ehler, Robins, & Meyer, 1977). Another study focused on synthesizing 4-arylideneimidazolin-5-one analogues related to the green fluorescent protein (GFP) chromophore, showcasing the versatility of Schiff bases derived from aromatic aldehydes and primary amines (Baldridge, Kowalik, & Tolbert, 2010).

Antimicrobial Properties

Research into the antimicrobial properties of pyrazolone derivatives, including those structurally related to 4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one, has shown significant results. A study by Obasi et al. (2016) characterized the Schiff base 4-[3-(4-methoxy-phenyl)-allylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, demonstrating its significant antimicrobial activity against various bacteria and fungi (Obasi et al., 2016).

Material Science and Corrosion Inhibition

In the field of material science, particularly in corrosion inhibition, bipyrazolic compounds have shown efficacy in protecting pure iron in acidic media. Studies like the one by Chetouani et al. (2005) have found that certain pyrazolone derivatives can act as efficient corrosion inhibitors, with inhibition efficiencies reaching up to 93% under certain conditions (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Biological and Pharmacological Activities

Several studies have explored the biological and pharmacological activities of pyrazolone derivatives. For instance, Pytka et al. (2015) investigated the antidepressant and anxiolytic-like effects of new dual 5-HT1A and 5-HT7 antagonists in animal models, revealing the potential for treating mood disorders (Pytka et al., 2015).

properties

IUPAC Name

4-[(2-ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-25-18-13-9-8-10-16(18)14-21-19-15(2)22(3)23(20(19)24)17-11-6-5-7-12-17/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVGLYCDMQQRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one

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